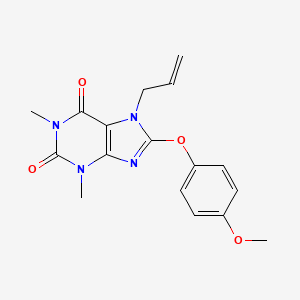methanone](/img/structure/B5779267.png)
[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone, also known as WF-47, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of phenylpiperidine derivatives and is structurally similar to other compounds that have been used as analgesics and anesthetics.
Wirkmechanismus
[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone is believed to exert its analgesic effects by acting as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in the transmission of pain signals in the central nervous system. By blocking the NMDA receptor, [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone reduces the transmission of pain signals and provides relief from pain.
Biochemical and physiological effects:
In addition to its analgesic effects, [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone has been shown to have other biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential as a treatment for addiction. [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone has also been shown to have anti-inflammatory effects and to reduce the release of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone for laboratory experiments is its high potency and selectivity for the NMDA receptor. This makes it a valuable tool for studying the role of the NMDA receptor in pain and other physiological processes. However, one limitation of [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone is its relatively short half-life, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone. One area of interest is the development of more potent and selective NMDA receptor antagonists based on the structure of [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone. Another area of interest is the use of [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone and other NMDA receptor antagonists as treatments for addiction and other psychiatric disorders. Finally, further studies are needed to better understand the biochemical and physiological effects of [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone and its potential therapeutic applications in a variety of disease states.
Synthesemethoden
The synthesis of [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone involves a multi-step process that starts with the reaction of 4-methylpiperidine with 2-bromoacetophenone to yield 4-methyl-1-(2-phenylacetoyl)piperidine. This intermediate is then reacted with 2-fluoro-4-methylphenylboronic acid to yield [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone.
Wissenschaftliche Forschungsanwendungen
[5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone has been studied extensively for its potential therapeutic applications, particularly in the field of pain management. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and cancer pain. In addition, [5-fluoro-2-methyl-4-(4-methyl-1-piperidinyl)phenyl](phenyl)methanone has been studied for its potential use as an anesthetic and as a treatment for addiction to opioids and other drugs of abuse.
Eigenschaften
IUPAC Name |
[5-fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO/c1-14-8-10-22(11-9-14)19-12-15(2)17(13-18(19)21)20(23)16-6-4-3-5-7-16/h3-7,12-14H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKXMMKOXQQVOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C(=C2)C)C(=O)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Fluoro-2-methyl-4-(4-methylpiperidin-1-yl)phenyl]-phenylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-({4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5779212.png)




![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5779263.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5779268.png)
![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5779282.png)

![dimethyl 2-[(ethylsulfonyl)amino]terephthalate](/img/structure/B5779304.png)
